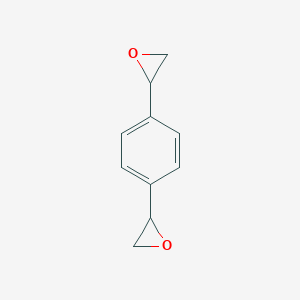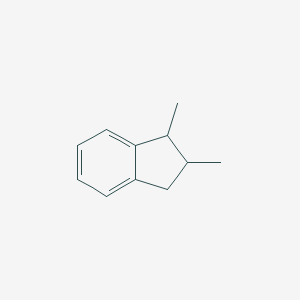
1,2-Dimethylindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylindan is a chemical compound that belongs to the family of indan derivatives. It is a bicyclic organic compound that has a molecular formula of C12H14. The compound has been synthesized using various methods, and it has shown promising results in scientific research applications.
作用机制
The mechanism of action of 1,2-Dimethylindan is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that the compound may act by modulating the activity of various signaling pathways in the body.
生化和生理效应
1,2-Dimethylindan has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to protect neurons from oxidative stress and to improve cognitive function. Additionally, the compound has been found to have anti-cancer properties by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 1,2-Dimethylindan in lab experiments is its low toxicity. The compound is relatively safe to use and has a low risk of adverse effects. Additionally, the compound has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations of using 1,2-Dimethylindan in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experiments.
未来方向
There are several future directions for the study of 1,2-Dimethylindan. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Conclusion:
In conclusion, 1,2-Dimethylindan is a promising compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. Although the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the compound's mechanism of action and to identify its potential applications in the treatment of various diseases.
合成方法
Several methods have been used to synthesize 1,2-Dimethylindan. One of the most common methods is the Friedel-Crafts reaction. In this method, a mixture of indene and methyl chloride is reacted with aluminum chloride as a catalyst. The reaction yields 1,2-Dimethylindan as a product. Another method involves the reaction of 2-methyl-1-indanone with methylmagnesium bromide in the presence of a copper catalyst. The reaction yields 1,2-Dimethylindan as a product.
科学研究应用
1,2-Dimethylindan has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, neuroprotective, and anti-cancer properties. It has also been found to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
17057-82-8 |
|---|---|
产品名称 |
1,2-Dimethylindan |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
规范 SMILES |
CC1CC2=CC=CC=C2C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



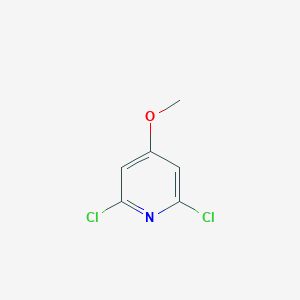
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
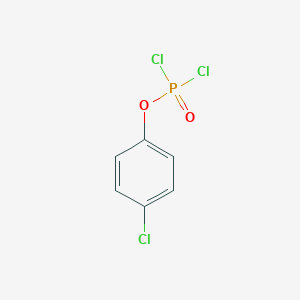
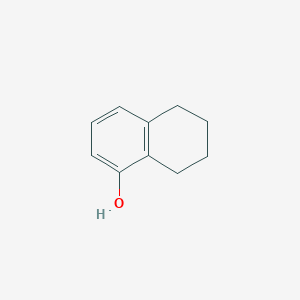

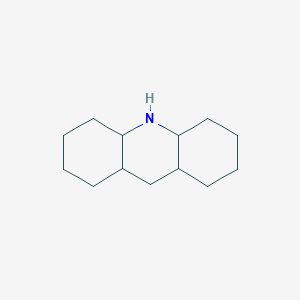
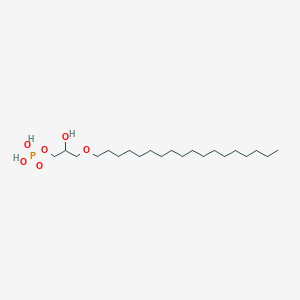

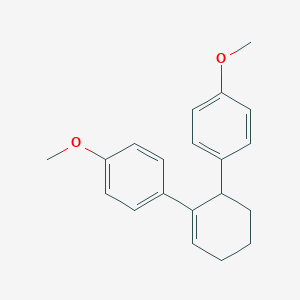
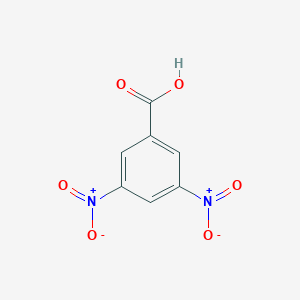
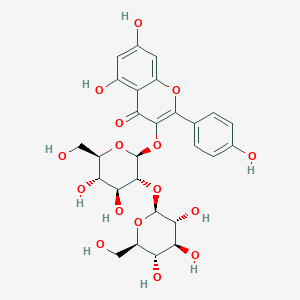
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

